![molecular formula C25H21ClN6O2 B2431516 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-28-0](/img/structure/B2431516.png)
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound is a novel compound that has been disclosed to inhibit JAK . It can be prepared as a pharmaceutical composition and may be used for the prevention and treatment of a variety of conditions in mammals including humans, such as inflammatory conditions, autoimmune diseases, proliferative diseases, transplantation rejection, diseases involving impairment of cartilage turnover, congenital cartilage malformations, and/or diseases associated with hypersecretion of IL6 .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups. Unfortunately, the exact molecular structure is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Compounds with a [1,2,4]triazolo[1,5-a]pyridine structure have been used in the development of highly efficient blue fluorescent OLEDs . These compounds have been shown to be thermally stable with decomposition temperatures in the range of 454-476 °C and high photoluminescence quantum yields over 86% . The structure-property relationships between different substituted sites of the triazolo[1,5-a]pyridine building block and phenanthro[9,10-d]imidazole unit were also unveiled .
JAK Inhibitors
The compound has been identified as a novel inhibitor of Janus Kinase (JAK) . It can be prepared as a pharmaceutical composition and may be used for the prevention and treatment of a variety of conditions in mammals including humans . These conditions include, but are not limited to, inflammatory conditions, autoimmune diseases, proliferative diseases, transplantation rejection, diseases involving impairment of cartilage turnover, congenital cartilage malformations, and diseases associated with hypersecretion of IL6 .
Cancer Research
[1,2,4]triazolo[4,3-a]pyrazine derivatives, which are structurally similar to your compound, have been evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase . This suggests potential applications of your compound in cancer research and treatment.
Mechanism of Action
Mode of Action
Based on its structural similarity to other [1,2,4]triazolo[1,5-a]pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Other [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been shown to interact with various biochemical pathways, suggesting that this compound may have similar effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment, as pH can influence the ionization state of the compound, potentially affecting its interaction with targets .
Safety and Hazards
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-18-11-5-6-13-20(18)34-2)22(19-12-7-8-14-27-19)32-25(28-15)30-23(31-32)16-9-3-4-10-17(16)26/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGRQILLFVBVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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